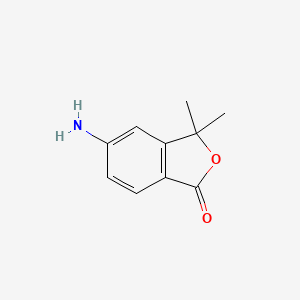

5-Amino-3,3-dimethylisobenzofuran-1(3H)-one

CAS No.: 217196-57-1

Cat. No.: VC8090120

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 217196-57-1 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 5-amino-3,3-dimethyl-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3 |

| Standard InChI Key | GTUMWCCEYLGOMO-UHFFFAOYSA-N |

| SMILES | CC1(C2=C(C=CC(=C2)N)C(=O)O1)C |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)N)C(=O)O1)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . Its IUPAC name is 5-amino-3,3-dimethyl-2-benzofuran-1-one, and the SMILES notation is CC1(C2=C(C=CC(=C2)N)C(=O)O1)C . The structure includes:

-

A benzofuran ring (fused benzene and furan moieties).

-

An amino group (-NH₂) at position 5.

-

Two methyl groups (-CH₃) at position 3.

| Property | Value | Source |

|---|---|---|

| CAS Number | 217196-57-1 | |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| Purity (HPLC) | ≥95% (up to 99.73% in some lots) | |

| Storage Conditions | 2–8°C, protected from light |

Reactivity and Functional Groups

The amino group at position 5 enables nucleophilic substitution, acylation, or coupling reactions, making it a key site for further functionalization . The dimethyl groups at position 3 enhance steric bulk, potentially influencing binding affinity in biological systems. The lactone ring (ester functional group) contributes to stability and reactivity in synthetic pathways .

Applications in Drug Discovery

Scaffold for Bioactive Molecules

The compound serves as a building block for synthesizing kinase inhibitors, antimicrobial agents, and other therapeutics. For example:

Role in Kinase Inhibition

HPK1-IN-7 (CID 142587219) incorporates the benzofuran core with a pyrimidine-oxadiazole side chain, targeting kinases involved in cancer and inflammation . This highlights the compound’s utility in designing inhibitors with optimized pharmacokinetic properties.

Derivatives and Analogues

Salt Forms

-

Hydrochloride Salt: 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride (CAS 2320463-39-4, CID 146049991) has a molecular weight of 213.66 g/mol and enhanced solubility for formulation purposes .

Structural Modifications

These analogues demonstrate how substituent variations at positions 3 and 5 modulate physicochemical and biological properties.

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Confirms structural consistency, with signals corresponding to aromatic protons, methyl groups, and the amino group .

-

Mass Spectrometry: Electron ionization (EI) data for related compounds (e.g., CID 243212) show fragmentation patterns consistent with the benzofuran core .

Physical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume